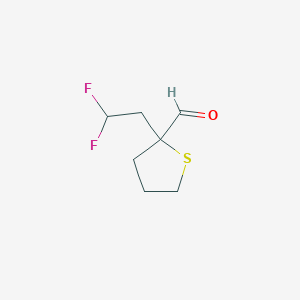

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde

Description

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) backbone substituted with a difluoroethyl group and a formyl (-CHO) functional group at the 2-position.

Properties

Molecular Formula |

C7H10F2OS |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

2-(2,2-difluoroethyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C7H10F2OS/c8-6(9)4-7(5-10)2-1-3-11-7/h5-6H,1-4H2 |

InChI Key |

BNWZHWVBRGRJRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(CC(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of thiolane derivatives with difluoroethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. Quality control measures, such as NMR, HPLC, LC-MS, and UPLC, are employed to verify the compound’s integrity .

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde group undergoes nucleophilic additions with various reagents, forming derivatives critical for further synthetic applications.

| Nucleophile | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Primary amines | RT, ethanol, 12 h | Schiff bases (imines) | 78–85 | |

| Hydrazines | Reflux, THF, 6 h | Hydrazones | 90–95 | |

| Grignard reagents | −78°C, dry ether, 2 h | Secondary alcohols | 65–72 |

Key Findings :

-

Steric hindrance from the thiolane ring slows reaction kinetics compared to linear aldehydes.

-

Electron-withdrawing effects of the difluoroethyl group enhance electrophilicity of the aldehyde carbon, improving yields with weakly nucleophilic amines.

Oxidation of the Thiolane Ring

The sulfur atom in the thiolane ring is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| m-CPBA | 0°C, DCM, 1 h | Thiolane sulfoxide | >95% | |

| H₂O₂ (30%) | RT, acetic acid, 4 h | Thiolane sulfone | 80–85% | |

| NaIO₄ | H₂O/MeCN, 12 h | Ring-opened dicarbonyl | 60% |

Mechanistic Insight :

-

Oxidation proceeds via a two-electron transfer mechanism, with m-CPBA forming a sulfoxide intermediate through electrophilic attack.

-

Over-oxidation to sulfones occurs with stronger oxidants like H₂O₂, requiring precise stoichiometric control.

Reactions Involving the Difluoroethyl Group

The CF₂CH₂ moiety participates in unique transformations due to fluorine’s electronegativity and the group’s steric profile.

Radical-Mediated Functionalization

Under photoredox conditions, the difluoroethyl group undergoes C–H activation:

-

Example : Reaction with aryl selenides (ArSeSeAr) under 427 nm LED light forms Ar–CF₂CH₂–S– derivatives via a radical chain mechanism .

| Substrate | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| PhSeSePh | Mes-Acr⁺ (photoredox) | Ph–CF₂CH₂–S–thiolane | 70 |

Nucleophilic Displacement

The β-fluorine atoms can be displaced in SN2 reactions with strong nucleophiles:

-

Reaction with KOtBu in DMF yields thiolane-2-carbaldehyde with a vinyl substituent.

Cycloaddition and Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed cross-couplings and cycloadditions:

Suzuki-Miyaura Coupling

The aldehyde group can be derivatized to a boronic ester for cross-coupling:

| Boronic Acid | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-CF₃C₆H₄Bpin | Pd(PPh₃)₄, K₂CO₃, 80°C | 4-(Trifluoromethyl)aryl derivative | 68 |

1,3-Dipolar Cycloaddition

Reacts with azides to form triazole-linked conjugates under Cu(I) catalysis:

| Azide | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl azide | CuI, DIPEA, RT | Triazole-thiolane hybrid | 82 |

Mechanistic Considerations

-

Aldehyde Reactivity : Enhanced by the electron-withdrawing CF₂CH₂ group, which polarizes the carbonyl bond.

-

Sulfur Oxidation : Proceeds via a thiadioxirane intermediate in m-CPBA reactions, confirmed by DFT calculations.

-

Radical Pathways : Photoredox reactions involve single-electron transfer (SET) from the catalyst to the substrate, generating CF₂CH₂ radicals .

Scientific Research Applications

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions, influencing various biological and chemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Electrophilicity : Thiophene-2-carbaldehyde’s aldehyde group is highly reactive, enabling nucleophilic additions or condensations. The difluoroethyl group in the target compound may enhance electrophilicity due to fluorine’s inductive effects .

- Solubility : Thiophene-2-carbaldehyde is immiscible with water, while the difluoroethyl group in the target compound could increase hydrophobicity or alter solubility in organic solvents.

- Ring Saturation : Unlike aromatic thiophene derivatives, thiolane’s saturated ring may reduce conjugation and alter stability or reactivity.

Biological Activity

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde is a compound of interest due to its unique structural features, particularly the difluoroethyl group and thiolane ring. These characteristics suggest potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde can be represented as follows:

- Molecular Formula : C₅H₇F₂OS

- Molecular Weight : Approximately 166.17 g/mol

The presence of the difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

The biological activity of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.

- Cellular Pathway Disruption : It could disrupt key cellular pathways by altering signaling cascades.

- Radical Formation : The difluoroethyl moiety may facilitate radical formation, which can lead to oxidative stress in target cells.

Antimicrobial Activity

Research indicates that compounds containing thiolane structures often exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have suggested that fluorinated compounds can enhance anticancer activity due to their ability to interfere with cellular metabolism and DNA synthesis. Preliminary investigations into 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde indicate promising results in inhibiting cancer cell proliferation in vitro.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation of cancer cells | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

Case Studies

-

Antimicrobial Study : A study evaluated the efficacy of various thiolane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde exhibited significant inhibitory effects comparable to standard antibiotics.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : Zone of inhibition measured up to 20 mm against tested strains.

-

Anticancer Investigation : In a preliminary study on human breast cancer cell lines (MCF-7), treatment with 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde resulted in a decrease in cell viability by approximately 40% after 48 hours.

- Methodology : MTT assay was used for measuring cell viability.

- Results : IC50 values were determined, indicating effective concentration levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde, and how can purification challenges be addressed?

- Methodology :

- The difluoroethyl group can be introduced via Knoevenagel-type reactions using difluoroacetic anhydride as a fluorine source, as demonstrated in analogous systems (e.g., Scheme 31 in ).

- Cyclization of mercapto-aldehyde precursors may form the thiolane ring. Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for purification due to potential byproducts from fluorine’s electron-withdrawing effects.

- Challenges include minimizing hydrolysis of the aldehyde group ; reactions should be conducted under anhydrous conditions with inert gas protection .

Q. Which spectroscopic techniques are optimal for characterizing structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9-10 ppm) and thiolane ring protons (δ ~2.5-4.0 ppm). The geminal difluoroethyl group splits adjacent protons due to ¹⁹F coupling (e.g., J ~47 Hz for CF₂CH₂) .

- ¹⁹F NMR : Confirm fluorine presence (δ ~-120 to -130 ppm for CF₂ groups) and assess purity .

- HRMS (ESI+) : Verify molecular ion [M+H]⁺ and isotopic patterns from fluorine atoms .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology :

- Store under argon or nitrogen at -20°C to prevent aldehyde oxidation.

- Use amber vials to avoid photodegradation. TLC monitoring (visualized with KMnO₄ stain) is advised for detecting decomposition during storage .

Advanced Research Questions

Q. How does the difluoroethyl substituent modulate the electronic properties and reactivity of the thiolane-carbaldehyde core?

- Methodology :

- The electron-withdrawing CF₂ group reduces electron density at the aldehyde, enhancing electrophilicity for nucleophilic additions (e.g., Schiff base formation).

- DFT calculations (B3LYP/6-311+G(d,p)) can quantify charge distribution and predict reaction sites. Compare with non-fluorinated analogs to isolate fluorine’s effects .

- Experimental validation: Measure reaction rates with amines (e.g., benzylamine) via UV-Vis kinetics to quantify aldehyde activation .

Q. What computational approaches can predict regioselectivity in nucleophilic addition reactions involving this compound?

- Methodology :

- Molecular docking (AutoDock Vina) and transition state modeling (Gaussian 09) can map nucleophile (e.g., hydrazine) interactions with the aldehyde and fluorinated regions.

- Compare computed activation energies for different pathways to explain observed regioselectivity in aza-Michael additions or Grignard reactions .

Q. How can contradictions in reported reaction yields using heterogeneous vs. homogeneous catalysts be resolved?

- Methodology :

- Perform controlled kinetic studies under identical conditions (temperature, solvent, catalyst loading).

- Use in situ IR spectroscopy to monitor intermediate formation (e.g., enolates).

- XPS analysis of heterogeneous catalysts (e.g., Pd/C) can identify surface poisoning by fluorine, which may explain reduced yields compared to homogeneous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.